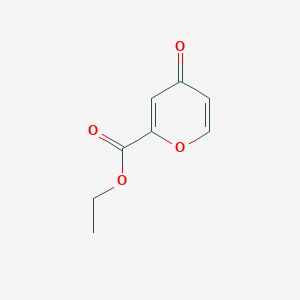

Ethyl 4-oxo-4H-pyran-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxopyran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLYKYFIFFAKJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497315 | |

| Record name | Ethyl 4-oxo-4H-pyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1551-45-7 | |

| Record name | Ethyl 4-oxo-4H-pyran-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1551-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxo-4H-pyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 4-oxo-4H-pyran-2-carboxylate from Chelidonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of ethyl 4-oxo-4H-pyran-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development, from the readily available starting material, chelidonic acid. The synthesis proceeds through a two-step pathway involving a selective monoesterification followed by a thermal decarboxylation. This guide provides comprehensive experimental protocols, quantitative data, and visual workflows to ensure clarity and reproducibility for researchers in the field.

Introduction

Chelidonic acid, or 4-oxo-4H-pyran-2,6-dicarboxylic acid, is a natural product that can be synthesized from diethyl oxalate and acetone.[1][2] Its structure provides a versatile scaffold for the synthesis of various pyran derivatives. This compound, also known as ethyl comanate, is a key intermediate in the synthesis of more complex molecules, including fused-ring heterocyclic systems.[3] The synthetic route described herein involves the selective esterification of one of the carboxylic acid groups of chelidonic acid to yield monoethyl chelidonate, which is subsequently decarboxylated to afford the target compound.[3]

Reaction Pathway

The overall transformation from chelidonic acid to this compound is a two-step process. The first step is a selective monoesterification of the dicarboxylic acid, followed by the thermal decarboxylation of the resulting monoester.

Caption: Overall reaction pathway for the synthesis of this compound.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Chelidonic Acid | 4-Oxo-4H-pyran-2,6-dicarboxylic acid | C₇H₄O₆ | 184.10 | 257 (decomposes) |

| This compound | This compound | C₈H₈O₄ | 168.15 | 65-67 |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the intermediate and final products.

Step 1: Synthesis of Monoethyl 4-oxo-4H-pyran-2,6-dicarboxylate (Monoethyl Chelidonate)

The selective monoesterification of chelidonic acid can be achieved using a Fischer-Speier esterification approach, where the reaction conditions are controlled to favor the formation of the monoester.[4]

Materials:

-

Chelidonic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend chelidonic acid (1 equivalent) in a large excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for a period sufficient to achieve significant conversion to the monoester, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude monoethyl chelidonate.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Thermal Decarboxylation)

The thermal decarboxylation of monoethyl chelidonate yields the final product, this compound.[3]

Materials:

-

Monoethyl 4-oxo-4H-pyran-2,6-dicarboxylate

-

High-boiling point solvent (e.g., diphenyl ether) or neat

-

Distillation apparatus

-

Heating mantle or oil bath

-

Vacuum source

Procedure:

-

Place the purified monoethyl chelidonate in a distillation flask. The reaction can be performed neat or in a high-boiling point solvent to ensure even heat distribution.

-

Heat the flask to a temperature sufficient to induce decarboxylation. The evolution of carbon dioxide gas will be observed.

-

The product, this compound, is distilled as it is formed.

-

Collect the distillate, which should solidify upon cooling.

-

The product can be further purified by recrystallization or vacuum distillation.

Reaction Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

Caption: Experimental workflow for the selective monoesterification of chelidonic acid.

Caption: Experimental workflow for the thermal decarboxylation of monoethyl chelidonate.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis. Yields can vary based on reaction scale and purification efficiency.

| Step | Reactant | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) |

| Monoesterification | Chelidonic Acid | Monoethyl Chelidonate | H₂SO₄ (catalytic) | Ethanol | Reflux | 60-70 |

| Thermal Decarboxylation | Monoethyl Chelidonate | This compound | Heat | Neat or Solvent | > m.p. of ester | 70-80 |

Conclusion

The synthesis of this compound from chelidonic acid is a reliable two-step process that provides access to a versatile building block for drug discovery and development. By following the detailed protocols and workflows presented in this guide, researchers can efficiently produce this valuable compound in good yields. Careful control of the reaction conditions, particularly during the selective monoesterification and thermal decarboxylation steps, is crucial for maximizing product yield and purity.

References

- 1. academic.oup.com [academic.oup.com]

- 2. US5300657A - Process for preparing chelidonic acid - Google Patents [patents.google.com]

- 3. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Profile of Ethyl 4-oxo-4H-pyran-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of Ethyl 4-oxo-4H-pyran-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Data Presentation

The quantitative spectroscopic data for this compound and related compounds are summarized in the tables below for ease of comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide a detailed structural map of the molecule. The following data were obtained in CDCl₃.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 7.11 | d | 2.4 |

| H-5 | 6.44 | d | 5.7 |

| H-6 | 7.83 | d | 5.7 |

| -OCH₂CH₃ | 4.43 | q | 7.2 |

| -OCH₂CH₃ | 1.41 | t | 7.2 |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Position | Chemical Shift (δ) ppm |

| C-2 | 152.8 |

| C-3 | 119.9 |

| C-4 | 178.4 |

| C-5 | 118.4 |

| C-6 | 155.2 |

| Ester C=O | 159.7 |

| -OC H₂CH₃ | 62.9 |

| -OCH₂C H₃ | 13.9 |

Infrared (IR) Spectroscopy

Table 3: Expected and Comparative IR Absorption Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate (cm⁻¹) |

| C=O (Ketone in pyran ring) | ~1650 | 1658 |

| C=O (Ester) | ~1735 | 1742 |

| C-O-C (Ether in pyran ring) | ~1250 | 1261 |

| C-O (Ester) | ~1200 | 1215 |

| C=C (Pyran ring) | ~1600 & ~1560 | 1605, 1565 |

| C-H (Aromatic/Vinylic) | >3000 | 3080 |

| C-H (Aliphatic) | <3000 | 2985 |

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for this compound is not available in the reviewed literature. For a compound with the molecular formula C₈H₈O₄, the expected molecular weight is 168.15 g/mol . Electron ionization (EI) would likely lead to a molecular ion peak (M⁺) at m/z 168.

Table 4: Expected Mass Spectrometry Data

| Parameter | Expected Value (m/z) | Notes |

| Molecular Ion [M]⁺ | 168 | Corresponds to the molecular weight of the compound. |

| [M-OC₂H₅]⁺ | 123 | Fragmentation corresponding to the loss of the ethoxy group from the ester. This is expected to be a significant peak. |

| [M-COOC₂H₅]⁺ | 95 | Fragmentation corresponding to the loss of the entire ethyl carboxylate group. |

| [C₅H₃O₂]⁺ | 95 | A potential fragment representing the pyranone ring after loss of the ester group. |

| [C₂H₅]⁺ | 29 | A fragment corresponding to the ethyl group. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

Instrumentation:

-

400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse sequence. Typical parameters include:

-

Pulse width: 30-45 degrees

-

Spectral width: -2 to 12 ppm

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the peaks and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Spectroscopy:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include:

-

Pulse width: 30 degrees

-

Spectral width: 0 to 200 ppm

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 1024 or more, depending on the sample concentration.

-

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Materials:

-

This compound sample (solid)

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Place approximately 1-2 mg of the solid sample into an agate mortar.

-

Add approximately 100-200 mg of dry KBr powder.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into the pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is typically presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., methanol or acetonitrile)

Instrumentation:

-

Mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Procedure (Electron Ionization - Direct Infusion):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent.

-

-

Instrument Setup:

-

Tune and calibrate the mass spectrometer according to the manufacturer's instructions, typically using a standard calibrant like perfluorotributylamine (PFTBA).

-

Set the EI source parameters: electron energy is typically set to 70 eV.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 20-300 amu).

-

-

Sample Introduction and Analysis:

-

Introduce the sample solution into the ion source via a direct infusion pump at a low flow rate or using a heated direct insertion probe for a solid sample.

-

Acquire the mass spectrum.

-

Identify the molecular ion peak and major fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

In-Depth NMR Analysis of Ethyl 4-oxo-4H-pyran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for Ethyl 4-oxo-4H-pyran-2-carboxylate. The following sections detail the experimentally determined chemical shifts and coupling constants, the methodology used for data acquisition, and a structural representation of the molecule.

Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound have been fully assigned using a combination of one-dimensional and two-dimensional NMR techniques, including HSQC and HMBC.[1][2] The data presented here is in agreement with previously published ¹H NMR data for this compound.[1][2]

¹H NMR Data

The proton NMR spectrum exhibits distinct signals corresponding to the pyran ring and the ethyl ester group.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 7.11 | d | 2.4 |

| H-5 | 6.44 | d | 5.7 |

| H-6 | 7.83 | dd | 5.7, 2.4 |

| -OCH₂- | 4.43 | q | 7.2 |

| -CH₃ | 1.41 | t | 7.2 |

Table 1: ¹H NMR spectral data for this compound.

¹³C NMR Data

The carbon-13 NMR spectrum provides detailed information about the carbon framework of the molecule.

| Carbon | Chemical Shift (δ) ppm |

| C-2 | 152.8 |

| C-3 | 119.9 |

| C-4 | 178.4 |

| C-5 | 118.4 |

| C-6 | 155.2 |

| Ester C=O | 159.7 |

| -OCH₂- | 62.9 |

| -CH₃ | 13.9 |

Table 2: ¹³C NMR spectral data for this compound.

Experimental Protocol

The NMR spectra were recorded on a high-resolution spectrometer. The sample of this compound was dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃). Standard one-dimensional ¹H and ¹³C{¹H} NMR spectra were acquired. For the complete and unambiguous assignment of all proton and carbon signals, two-dimensional correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), were performed. These 2D NMR techniques allowed for the definitive correlation between directly bonded and long-range coupled protons and carbons.[1][2]

Molecular Structure and Logical Relationships

The structural formula of this compound is depicted below, illustrating the connectivity of the atoms.

References

Spectroscopic Profile of Ethyl 4-oxo-4H-pyran-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectral properties of Ethyl 4-oxo-4H-pyran-2-carboxylate. While recent research confirms the characterization of this compound using these spectroscopic techniques, publicly available raw spectral data is limited.[1] This guide, therefore, presents a detailed analysis based on the compound's structure and comparative data from analogous pyran derivatives. The information herein is intended to support research and development activities by providing expected spectral characteristics and detailed experimental protocols.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by several key absorption bands corresponding to its constituent functional groups.

Predicted IR Spectral Data

The predicted significant peaks in the IR spectrum of this compound are summarized in the table below. These predictions are based on the known vibrational frequencies of similar molecular structures.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100-3000 | Medium | C-H Stretch | Aromatic/Vinyl |

| ~2980-2850 | Medium | C-H Stretch | Aliphatic (Ethyl group) |

| ~1750-1735 | Strong | C=O Stretch | Ester (C=O) |

| ~1680-1660 | Strong | C=O Stretch | Ketone (pyranone ring) |

| ~1650-1580 | Medium-Strong | C=C Stretch | Pyranone ring |

| ~1250-1200 | Strong | C-O Stretch | Ester |

| ~1100-1000 | Strong | C-O-C Stretch | Ether (pyran ring) |

Interpretation of the IR Spectrum

The IR spectrum will be dominated by two strong carbonyl absorption bands. The ester carbonyl (C=O) stretch is expected at a higher wavenumber (~1740 cm⁻¹) compared to the ketone carbonyl (~1670 cm⁻¹) within the pyranone ring. This difference is due to the electron-withdrawing effect of the adjacent oxygen atom in the ester group. The presence of C=C bonds within the pyranone ring will give rise to medium to strong absorption bands in the 1650-1580 cm⁻¹ region. The aromatic-like C-H stretching vibrations of the pyranone ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹. The strong C-O stretching vibrations of the ester and the ether linkage in the pyran ring will be prominent in the fingerprint region (below 1500 cm⁻¹).

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The pyranone ring system in this compound contains chromophores that absorb in the UV region.

Predicted UV-Vis Spectral Data

The expected UV-Vis absorption maxima for this compound, dissolved in a common organic solvent like ethanol or methanol, are presented below.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition | Chromophore |

| ~220-240 | High | π → π | Conjugated pyranone system |

| ~280-300 | Medium | n → π | Carbonyl groups |

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum is expected to show a strong absorption band (high ε) in the shorter wavelength UV region (~220-240 nm), which can be attributed to the π → π* electronic transition of the conjugated system of the pyranone ring. A weaker absorption band (lower ε) is anticipated at a longer wavelength (~280-300 nm), corresponding to the n → π* transition of the non-bonding electrons of the oxygen atoms in the carbonyl groups. The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

Experimental Protocols

Detailed methodologies for acquiring IR and UV-Vis spectra of solid organic compounds are provided below.

Infrared (IR) Spectroscopy Protocol (Solid Sample)

This protocol outlines the Attenuated Total Reflectance (ATR) method, a common technique for solid samples.

-

Sample Preparation : Ensure the solid sample of this compound is pure and dry. No further preparation is typically needed for ATR-IR.

-

Instrument Setup :

-

Turn on the FT-IR spectrometer and allow it to warm up for at least 15-30 minutes to ensure stability.

-

Perform a background scan to record the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. The typical scanning range is 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The software will automatically perform a background subtraction.

-

Process the spectrum to identify the wavenumbers of the absorption peaks.

-

-

Cleaning : Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe after the measurement.

UV-Vis Spectroscopy Protocol (Solution Sample)

-

Solvent Selection : Choose a UV-grade solvent that dissolves the compound and is transparent in the wavelength range of interest. Ethanol or methanol are suitable choices for this compound.

-

Sample Preparation :

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

From the stock solution, prepare a dilute solution (e.g., in the range of 1-10 µg/mL) to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1-1.0).

-

-

Instrument Setup :

-

Turn on the UV-Vis spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 15-30 minutes.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

-

Baseline Correction :

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Place the cuvette in the reference holder of the spectrophotometer.

-

Run a baseline correction to zero the absorbance of the solvent across the entire wavelength range.

-

-

Sample Analysis :

-

Rinse the sample cuvette with a small amount of the sample solution before filling it.

-

Fill the sample cuvette with the prepared dilute solution of the compound.

-

Place the sample cuvette in the sample holder.

-

Run the spectral scan.

-

-

Data Analysis :

-

The resulting spectrum will show absorbance as a function of wavelength.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Visualized Workflows

The following diagrams illustrate the experimental workflows for IR and UV-Vis spectroscopy.

References

Crystal structure analysis of Ethyl 4-oxo-4H-pyran-2-carboxylate

An In-depth Technical Guide on the Crystal Structure Analysis of Ethyl 4-oxo-4H-pyran-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as "ethyl comanate," is a simple heterocyclic compound first described in the 19th century.[1][2] Its synthesis is typically achieved through the thermal decarboxylation of monoethyl chelidonate.[1][2] While it has been of interest for synthesizing various fused-ring heterocyclic systems, a detailed analysis of its three-dimensional structure was not available until recently.[1][2] This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of this compound, detailing the experimental procedures, crystallographic data, and key structural features. The analysis reveals a planar heterocyclic ring and a crystal packing arrangement dominated by weak C-H···O hydrogen bonds, forming distinct double ribbons.[1][3]

Results and Discussion

The crystal structure of this compound (C₈H₈O₄) was determined by X-ray diffraction, providing precise insights into its molecular geometry and intermolecular interactions.[1]

Molecular Structure

The analysis confirms the molecular structure of the title compound, featuring a completely planar pyran-4-one ring. The ethyl ester substituent at position 2 is arranged anti to the ring's C–O bond, with a torsion angle of 180.0° for O(1)–C(2)–C(7)–O(7).[1] The dimensions of the heterocyclic ring, including bond lengths and angles, are summarized in Table 2.

Crystal Packing and Intermolecular Interactions

In the crystal lattice, molecules of this compound are organized into "double ribbons."[1] This arrangement is primarily stabilized by weak C-H···O=C hydrogen bonds.[1] These interactions link the molecules, creating a robust, ordered crystalline structure. The specific parameters for these hydrogen bonds are detailed in Table 3.

Data Presentation

The quantitative data from the crystallographic analysis are summarized below for clarity and comparison.

Table 1: Crystal Data and Structure Refinement for this compound [1]

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈O₄ |

| Formula Weight (g·mol⁻¹) | 168.15 |

| Crystal System | Orthorhombic |

| Space Group | Pnma (No. 62) |

| Temperature (K) | 173 |

| a (Å) | 7.7844(7) |

| b (Å) | 6.4742(6) |

| c (Å) | 15.1151(14) |

| Volume (ų) | 761.77(12) |

| Z | 4 |

| Calculated Density (g·cm⁻³) | 1.466 |

| Reflections Collected | 4381 |

| Unique Reflections | 763 |

| R_int | 0.0182 |

| Goodness-of-fit on F² | 1.129 |

| Final R₁ [I > 2σ(I)] | 0.0313 |

| wR₂ (all data) | 0.0904 |

| CCDC Number | 2240572 |

Table 2: Heterocyclic Ring Dimensions (Å, °) [1]

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| O(1)–C(2) | 1.348(2) |

| C(2)–C(3) | 1.341(2) |

| C(3)–C(4) | 1.442(2) |

| C(4)–C(5) | 1.444(2) |

| C(5)–C(6) | 1.339(2) |

| C(6)–O(1) | 1.355(2) |

| C(6)–O(1)–C(2) | 122.99(13) |

| O(1)–C(2)–C(3) | 121.90(15) |

| C(2)–C(3)–C(4) | 122.18(15) |

| C(3)–C(4)–C(5) | 115.1(2) |

| C(4)–C(5)–C(6) | 121.99(15) |

| C(5)–C(6)–O(1) | 121.21(14) |

Table 3: Hydrogen Bonding Parameters (Å, °) [1]

| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| C(5)–H(5)···O(4)ⁱ | 0.95 | 2.45 | 3.331(2) | 154.0 |

| C(8)–H(8A)···O(4)ⁱⁱ | 0.98 | 2.54 | 3.486(2) | 163.0 |

Symmetry codes: (i) x, y-1, z; (ii) x, 1/2-y, z

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and crystal structure determination of the title compound.

Synthesis of Ethyl 4H-Pyran-4-one-2-carboxylate

The compound was identified as a higher-boiling component during the large-scale preparation of pyran-4-one.[1] The synthesis of the precursor, chelidonic acid, was performed according to established literature procedures, which involves the base-induced condensation of diethyl oxalate with acetone, followed by acid hydrolysis.[1] Incomplete hydrolysis of the resulting diester led to the formation of a monoester, which, upon thermal decarboxylation, yielded this compound.[1] The final product was isolated by vacuum distillation, and suitable single crystals for X-ray analysis were obtained directly upon solidification.[1]

X-Ray Structure Determination

A colourless prism-shaped crystal with dimensions 0.10 × 0.05 × 0.05 mm was selected for analysis.[1]

-

Data Collection : X-ray diffraction data were collected at a temperature of 173 K using a Rigaku XtaLAB P200 diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).[1]

-

Structure Solution and Refinement : The crystal structure was solved and refined using established crystallographic software packages. The final refinement was performed against F² using all unique reflections.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the key structural interactions identified in the analysis.

Caption: Experimental workflow for the synthesis and crystal structure analysis.

Caption: Logical diagram of key intermolecular C-H···O hydrogen bonds.

References

Physical and chemical properties of Ethyl 4-oxo-4H-pyran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-oxo-4H-pyran-2-carboxylate is a heterocyclic organic compound with a pyranone core structure that has garnered interest in synthetic and medicinal chemistry. Its unique electronic and structural features make it a versatile building block for the synthesis of more complex molecules, including fused heterocyclic systems. Derivatives of the 4-pyranone scaffold have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and potential applications in drug development.

Physical and Chemical Properties

This compound is a solid at room temperature. Its key physical and chemical properties are summarized in the tables below.

Table 1: General Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | Ethyl comanate | [1] |

| CAS Number | 1551-45-7 | |

| Molecular Formula | C₈H₈O₄ | |

| Molecular Weight | 168.15 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.83 (d, J=5.7 Hz, 1H, H-6), 7.11 (d, J=2.4 Hz, 1H, H-3), 6.44 (dd, J=5.7, 2.4 Hz, 1H, H-5), 4.43 (q, J=7.2 Hz, 2H, OCH₂CH₃), 1.41 (t, J=7.2 Hz, 3H, OCH₂CH₃) | [2] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 178.4 (C-4), 159.7 (Ester C=O), 155.2 (C-6), 152.8 (C-2), 119.9 (C-3), 118.4 (C-5), 62.9 (OCH₂CH₃), 13.9 (OCH₂CH₃) | [2] |

| Infrared (IR) | Key absorptions expected for C=O (ketone and ester) and C-O functionalities. A representative IR spectrum for a similar pyranone structure shows strong C=O stretching vibrations in the range of 1680-1750 cm⁻¹ and C-O stretching between 1000-1300 cm⁻¹. | [1][3] |

| Mass Spectrometry (MS) | Expected molecular ion peak [M]⁺ at m/z 168.0423, corresponding to the molecular formula C₈H₈O₄. |

Experimental Protocols

Synthesis of this compound

While direct, high-yield synthesis protocols for this compound are not extensively reported, it can be synthesized as a side-product during the synthesis of 4H-pyran-4-one. The following protocol is adapted from a reported procedure.[1]

Reaction Scheme:

Caption: Synthetic pathway to this compound.

Materials:

-

Diethyl oxalate

-

Acetone

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Preparation of Chelidonic Acid: Chelidonic acid is first prepared through the base-catalyzed condensation of diethyl oxalate with acetone, followed by hydrolysis of the resulting diester.[1]

-

Incomplete Hydrolysis and Decarboxylation: During the hydrolysis step, incomplete reaction can lead to the formation of monoethyl chelidonate.

-

Thermal Decarboxylation: The crude product mixture containing chelidonic acid and monoethyl chelidonate is heated. Thermal decarboxylation of monoethyl chelidonate yields this compound.[1]

-

Purification: The product can be purified by vacuum distillation, where it is collected as a higher-boiling fraction compared to 4H-pyran-4-one.[1]

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.[2]

-

X-ray Crystallography: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the purified product. The crystal structure provides definitive confirmation of the molecular geometry.[1]

-

Infrared (IR) Spectroscopy: IR spectra can be recorded on a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional group vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and confirm the elemental composition.

Chemical Reactivity and Stability

The 4-pyrone ring is an electron-deficient system, making it susceptible to nucleophilic attack. The ester group at the 2-position can undergo typical ester reactions such as hydrolysis and amidation.

General Reactivity of the 4-Pyrone Ring

Caption: General reactivity of the 4-pyrone ring system.

The presence of the electron-withdrawing carbonyl group activates the pyrone ring towards nucleophilic attack, often leading to ring-opening reactions. The double bonds in the ring can also participate in cycloaddition reactions.

Stability

This compound should be stored in a dry environment at 2-8°C to prevent hydrolysis of the ester functionality and potential degradation of the pyrone ring.

Biological Activities and Potential in Drug Development

While specific biological studies on this compound are limited, the 4-pyranone scaffold is a common motif in a variety of biologically active natural products and synthetic compounds.

Derivatives of 4H-pyran have been reported to possess a wide spectrum of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity [4]

-

Antiviral Activity [4]

-

Antitumor and Antiproliferative Activity [4]

-

Anti-inflammatory Activity

The diverse biological activities of pyran-based compounds suggest that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. For instance, pyran-containing compounds have been investigated as dual inhibitors of EGFR and HER-2, which are important targets in cancer therapy.[5]

Potential Signaling Pathway Interactions

Given the known activities of pyran derivatives, it is plausible that this compound or its derivatives could interact with various cellular signaling pathways. A hypothetical workflow for investigating such interactions is presented below.

Caption: Workflow for investigating signaling pathway modulation.

Conclusion

This compound is a valuable heterocyclic compound with a well-characterized chemical structure. Its physical and chemical properties, along with the general reactivity of the 4-pyrone core, make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Further research into direct and efficient synthetic methods, as well as detailed investigations into its biological activities and effects on specific cellular signaling pathways, will be crucial for realizing its full potential in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 1551-45-7|this compound|BLD Pharm [bldpharm.com]

- 4. arabjchem.org [arabjchem.org]

- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Reactions of 4-oxo-4H-pyran Derivatives: A Technical Guide for Researchers

Introduction

The 4-oxo-4H-pyran core, a six-membered heterocyclic ring containing an oxygen atom and a ketone group, is a privileged scaffold in medicinal chemistry and drug discovery. This structural motif is present in a wide array of natural products, most notably the flavonoids, which exhibit a broad spectrum of biological activities. Derivatives of 4-oxo-4H-pyran have garnered significant attention from researchers due to their potential as therapeutic agents, demonstrating anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This technical guide provides a comprehensive overview of the synthesis and key reactions of 4-oxo-4H-pyran derivatives, aimed at researchers, scientists, and drug development professionals. It includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant signaling pathways and synthetic workflows.

Synthesis of 4-oxo-4H-pyran Derivatives

The synthesis of the 4-oxo-4H-pyran ring system can be achieved through various strategies, ranging from classical condensation reactions to modern multicomponent approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of the Parent 4-Oxo-4H-pyran (γ-Pyrone)

The parent γ-pyrone is most commonly synthesized via the decarboxylation of chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid). Chelidonic acid itself can be prepared from the condensation of acetone and diethyl oxalate.

Experimental Protocol: Synthesis of Chelidonic Acid

-

Materials: Diethyl oxalate, Acetone, Sodium ethoxide, Hydrochloric acid, Ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

A mixture of diethyl oxalate and dry acetone is added dropwise to the sodium ethoxide solution with constant stirring.

-

The reaction mixture is refluxed for 2-3 hours, during which a sodium salt of the condensation product precipitates.

-

After cooling, the precipitate is filtered, washed with ethanol, and then dissolved in water.

-

The aqueous solution is acidified with concentrated hydrochloric acid, leading to the precipitation of chelidonic acid.

-

The crude chelidonic acid is collected by filtration, washed with cold water, and recrystallized from water to yield pure 4-oxo-4H-pyran-2,6-dicarboxylic acid.

-

Experimental Protocol: Decarboxylation of Chelidonic Acid to 4-Oxo-4H-pyran

-

Materials: Chelidonic acid, Copper powder (catalyst).

-

Procedure:

-

Chelidonic acid is thoroughly mixed with a catalytic amount of copper powder in a distillation flask.

-

The flask is heated gradually. At elevated temperatures (typically above 200 °C), decarboxylation occurs with the evolution of carbon dioxide.

-

The 4-oxo-4H-pyran formed distills over and is collected in a receiving flask.

-

The crude product can be purified by redistillation or recrystallization from a suitable solvent.

-

Synthesis of Substituted 4-Oxo-4H-pyran Derivatives

1.2.1. Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient for the synthesis of complex molecules in a single step from three or more starting materials. Various substituted 4H-pyran derivatives can be readily synthesized using this approach. A common example is the three-component reaction of an aldehyde, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate or dimedone).

Experimental Protocol: Three-Component Synthesis of a 2-Amino-4H-pyran Derivative

-

Materials: Aromatic aldehyde (e.g., benzaldehyde), Malononitrile, Ethyl acetoacetate, Catalyst (e.g., piperidine or a Lewis acid), Ethanol.

-

Procedure:

-

To a solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), a catalytic amount of piperidine (e.g., 0.1 mmol) is added.

-

Ethyl acetoacetate (1 mmol) is then added to the reaction mixture.

-

The mixture is stirred at room temperature or heated under reflux for a specified time (typically 1-6 hours), monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and can be further purified by recrystallization.

-

Table 1: Synthesis of 4H-Pyran Derivatives via Multicomponent Reactions

| Entry | Aldehyde | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Ethyl acetoacetate | Piperidine | Ethanol | 2 | 92 | [1] |

| 2 | 4-Chlorobenzaldehyde | Dimedone | L-proline | Water | 0.5 | 95 | [2] |

| 3 | 4-Nitrobenzaldehyde | Acetylacetone | Morpholine | Methanol | 3 | 88 | [3] |

| 4 | 2-Naphthaldehyde | Ethyl cyanoacetate | DABCO | Acetonitrile | 4 | 90 | [4] |

1.2.2. Intramolecular Cyclization of 1,3,5-Triketones

Acid- or base-catalyzed intramolecular cyclization of 1,3,5-triketones provides a direct route to 2,6-disubstituted 4-oxo-4H-pyrans. The requisite triketones can be prepared by various methods, including the Claisen condensation.

Experimental Protocol: Synthesis of 2,6-Dimethyl-4-oxo-4H-pyran

-

Materials: Dehydroacetic acid, Concentrated sulfuric acid.

-

Procedure:

-

Dehydroacetic acid is added in small portions to cold, concentrated sulfuric acid with vigorous stirring.

-

The mixture is gently warmed on a water bath until the evolution of carbon dioxide ceases.

-

The reaction mixture is then carefully poured onto crushed ice.

-

The precipitated product, 2,6-dimethyl-4-oxo-4H-pyran, is collected by filtration, washed with cold water until neutral, and dried.

-

Recrystallization from ethanol or water yields the pure product.

-

Reactions of 4-oxo-4H-pyran Derivatives

The 4-oxo-4H-pyran ring system exhibits a rich and diverse reactivity, allowing for a wide range of chemical transformations. The presence of the electron-withdrawing carbonyl group and the ring oxygen atom influences the reactivity of the pyran ring.

Reactions with Nucleophiles

The C2 and C6 positions of the 4-oxo-4H-pyran ring are susceptible to nucleophilic attack, often leading to ring-opening reactions. However, under certain conditions, substitution can occur.

Experimental Protocol: Reaction of 2,6-Dimethyl-4-oxo-4H-pyran with Ammonia

-

Materials: 2,6-Dimethyl-4-oxo-4H-pyran, Aqueous ammonia, Ethanol.

-

Procedure:

-

2,6-Dimethyl-4-oxo-4H-pyran is dissolved in ethanol.

-

Concentrated aqueous ammonia is added, and the mixture is heated in a sealed tube or a pressure vessel.

-

After cooling, the solvent is evaporated, and the residue is purified by chromatography or recrystallization to yield 2,6-dimethyl-4-pyridone.

-

Electrophilic Substitution

Electrophilic substitution reactions on the 4-oxo-4H-pyran ring are generally difficult due to the deactivating effect of the carbonyl group. However, under forcing conditions, reactions such as nitration and halogenation can occur, typically at the C3 and C5 positions.

Cycloaddition Reactions

The diene system within the 4-oxo-4H-pyran ring can participate in Diels-Alder reactions, although the reactivity is influenced by the substituents on the ring. These reactions provide a powerful tool for the construction of complex polycyclic systems.

Experimental Protocol: Diels-Alder Reaction of a 4-Pyrone with an Alkene

-

Materials: A substituted 4-pyrone, A dienophile (e.g., maleic anhydride), Xylene or other high-boiling solvent.

-

Procedure:

-

The 4-pyrone and the dienophile are dissolved in a high-boiling solvent such as xylene in a flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux for an extended period (several hours to days), with monitoring by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The resulting cycloadduct is purified by column chromatography or recrystallization.

-

Biological Significance and Signaling Pathways

Many derivatives of 4-oxo-4H-pyran, particularly flavonoids, are known to interact with various biological targets, including protein kinases. Their ability to inhibit key signaling pathways implicated in cell proliferation, survival, and inflammation makes them attractive candidates for drug development.

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several flavonoids have been shown to inhibit this pathway at different nodes.[5][6]

Modulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK) cascade, is another critical signaling route involved in cell proliferation, differentiation, and survival. Flavonoids have been reported to modulate this pathway, often leading to the inhibition of cancer cell growth.[7]

Conclusion

The 4-oxo-4H-pyran scaffold represents a versatile and valuable platform for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide, from the construction of the parent ring system to the efficient synthesis of highly functionalized derivatives through multicomponent reactions, provide a robust toolbox for chemists. The diverse reactivity of the pyranone core further expands the accessible chemical space. Understanding the interactions of these derivatives with key biological pathways, such as the PI3K/Akt/mTOR and MAPK/ERK cascades, is crucial for the rational design of new drug candidates. This guide serves as a foundational resource for researchers aiming to explore the rich chemistry and therapeutic potential of 4-oxo-4H-pyran derivatives.

References

- 1. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ultrasound-assisted multicomponent synthesis of 4H-pyrans in water and DNA binding studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Alternative Starting Materials for the Synthesis of Ethyl 4-oxo-4H-pyran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic routes to Ethyl 4-oxo-4H-pyran-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details both the classical and modern synthetic approaches, offering alternative starting materials and methodologies. Emphasis is placed on providing detailed experimental protocols, comparative data, and visual representations of the synthetic pathways to aid in laboratory-scale and process development.

Classical Synthesis via Chelidonic Acid Intermediacy

The traditional and most well-documented route to this compound, also known as ethyl comanate, commences with the condensation of diethyl oxalate and acetone. This pathway proceeds through the intermediacy of chelidonic acid and its monoester.

Synthesis of Chelidonic Acid

The initial step involves a base-catalyzed Claisen condensation between diethyl oxalate and acetone to form the sodium salt of acetonedioxalic ester, which is subsequently hydrolyzed and cyclized to chelidonic acid.[1][2] Yields for this process are typically in the range of 76-79%, though optimized conditions can reportedly achieve up to 95%.[2][3]

Experimental Protocol: Synthesis of Chelidonic Acid [1]

-

Reagents and Equipment:

-

Sodium (46 g, 2 gram atoms)

-

Absolute ethanol (600 cc)

-

Dry acetone (58 g, 1 mole)

-

Freshly distilled ethyl oxalate (150 g, 1.03 moles and 160 g, 1.1 moles)

-

Concentrated hydrochloric acid (300 cc)

-

Cracked ice (800 g)

-

3-L round-bottomed, three-necked flask with a liquid-sealed stirrer and reflux condenser

-

-

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium in absolute ethanol in a reflux-condenser-equipped flask.

-

Cool half of the sodium ethoxide solution until solidification begins. To this, add a mixture of dry acetone and 150 g of ethyl oxalate at once, and begin stirring.

-

Once turbidity appears, add the remaining hot sodium ethoxide solution along with another 160 g of ethyl oxalate.

-

Heat the mixture in an oil bath at 110°C to distill off 150 cc of ethanol.

-

Cool the reaction mixture to 20°C. Transfer the resulting sodium derivative to a beaker and treat with a mixture of concentrated hydrochloric acid and cracked ice to precipitate acetonedioxalic ester.

-

Collect the creamy yellow suspension by filtration and hydrolyze by heating with 1 L of 10% hydrochloric acid on a steam bath for twenty hours.

-

After cooling to 20°C, collect the hydrated chelidonic acid by filtration, wash with ice water, and dry at 100°C for two hours, followed by drying at 160°C to constant weight. The product decomposes at 257°C.

-

Conversion of Chelidonic Acid to this compound

The conversion of chelidonic acid to the target molecule involves two key steps: selective monoesterification to form monoethyl chelidonate, followed by thermal decarboxylation.

1.2.1. Synthesis of Monoethyl Chelidonate

While specific high-yield protocols for the selective monoesterification of chelidonic acid are not abundantly detailed in readily available literature, the process generally involves reacting chelidonic acid with ethanol in the presence of an acid catalyst, carefully controlling the stoichiometry to favor the formation of the monoester.

1.2.2. Thermal Decarboxylation of Monoethyl Chelidonate

The final step is the thermal decarboxylation of monoethyl chelidonate to afford this compound. This reaction is typically achieved by heating the monoester, which results in the loss of carbon dioxide from the second carboxylic acid group.

Experimental Protocol: Thermal Decarboxylation (General Procedure)

-

Reagents and Equipment:

-

Monoethyl chelidonate

-

High-temperature reaction vessel with a condenser and a means to collect evolved gas

-

Vacuum distillation apparatus for purification

-

-

Procedure:

-

Place monoethyl chelidonate in the reaction vessel.

-

Heat the vessel under an inert atmosphere. The exact temperature and duration will depend on the scale and specific setup but are typically in the range where decarboxylation occurs without significant decomposition.

-

Monitor the reaction by observing the evolution of CO2.

-

Upon completion, the crude this compound can be purified by vacuum distillation.

-

Reaction Pathway for Classical Synthesis

References

An In-depth Technical Guide to Theoretical and Computational Studies of 4-oxo-4H-pyran Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-oxo-4H-pyran, commonly known as γ-pyrone, is a privileged heterocyclic scaffold ubiquitously found in a vast array of natural products, including flavonoids, coumarins, and xanthones. Molecules incorporating this core structure exhibit a remarkable breadth of biological activities, such as antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral properties. This wide pharmacological spectrum has established the 4-oxo-4H-pyran system as a cornerstone in medicinal chemistry and a focal point for novel drug design and development.

The electronic nature and structural rigidity of the pyran ring, combined with its capacity for diverse functionalization, allow for fine-tuning of its physicochemical and pharmacokinetic properties. To rationally design novel therapeutic agents based on this scaffold, a profound understanding of its structural characteristics, electronic properties, reactivity, and interactions with biological macromolecules is essential. Theoretical and computational chemistry offers a powerful suite of tools to elucidate these properties at the atomic level, providing insights that are often challenging to obtain through experimental methods alone.

This technical guide provides a comprehensive overview of the application of modern computational techniques to the study of 4-oxo-4H-pyran systems. It covers the core theoretical methodologies, presents key quantitative data derived from these studies, details standardized experimental and computational protocols, and illustrates logical workflows through diagrams, serving as a vital resource for researchers in the field.

Core Theoretical and Computational Methodologies

The investigation of 4-oxo-4H-pyran systems heavily relies on a synergistic application of quantum mechanics (QM) and molecular mechanics (MM) methods.

Quantum Chemical Methods

Quantum chemical methods are indispensable for accurately describing the electronic structure, geometry, and reactivity of molecules.

-

Density Functional Theory (DFT): DFT is the most widely used computational method for studying pyran systems due to its excellent balance of accuracy and computational cost. It is routinely employed to calculate a variety of molecular properties:

-

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including precise bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity.

-

Charge Distribution: Using population analysis methods like Mulliken or Natural Bond Orbital (NBO) to determine the partial atomic charges, which helps in understanding electrostatic interactions and reactive sites.

-

Vibrational Frequencies: Simulating infrared (IR) and Raman spectra to confirm that an optimized structure is a true energy minimum (absence of imaginary frequencies) and to aid in the interpretation of experimental spectroscopic data.

A common and well-validated approach for these systems involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with Pople-style basis sets such as 6-311++G(d,p), which include diffuse and polarization functions to accurately model electron distribution.

-

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a pyran derivative) to the active site of a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for:

-

Virtual Screening: Rapidly screening large libraries of pyran derivatives to identify potential lead compounds.

-

Binding Mode Analysis: Elucidating the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

-

Structure-Activity Relationship (SAR) Studies: Explaining how modifications to the pyran scaffold affect its binding affinity to a biological target.

Molecular Dynamics (MD) Simulations

While docking provides a static picture of the binding event, MD simulations offer a dynamic view. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can:

-

Assess Complex Stability: Evaluate the stability of a docked ligand-protein complex over time (typically nanoseconds to microseconds).

-

Analyze Conformational Changes: Observe how the protein and ligand adapt to each other upon binding (induced fit).

-

Calculate Binding Free Energies: Employ advanced methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to provide a more accurate estimation of binding affinity.

Key Findings: Quantitative Data Presentation

Computational studies yield a wealth of quantitative data. The following tables summarize representative findings for 4-oxo-4H-pyran systems and related heterocyclic compounds, providing a basis for comparison and analysis.

Table 1: Calculated Geometric Parameters of a 4-oxo-4H-pyran Derivative

The geometry of the core pyran ring dictates its interaction with biological targets. The following data, derived from a DFT study on a 5-hydroxy-4-oxo-4H-pyran derivative, illustrates typical bond lengths and angles.[1][2]

| Parameter | Atom Connection | Value (Å or °) |

| Bond Lengths | ||

| C3-C4 | 1.529 Å | |

| C4-O5 | 1.242 Å | |

| Bond Angles | ||

| O1-C2-C3 | 121.7° | |

| C2-C3-C4 | 116.9° | |

| C3-C4-C9 | 116.0° | |

| O5-C4-C9 | 122.2° | |

| C2-O1-C6 | 117.8° |

Data sourced from DFT (B3LYP) calculations on (Z)-5-hydroxy-2-(((2-(p-tolylamino)acetyl)hydrazono)methyl)-4-oxo-4H-pyran-3-carbaldehyde.[1][2]

Table 2: Comparative Electronic Properties of Bioactive Heterocycles

The HOMO and LUMO energies are fundamental to understanding the electronic behavior and reactivity of molecules. A smaller HOMO-LUMO gap generally implies higher reactivity. The table below presents calculated quantum chemical parameters for several bioactive compounds, illustrating how structure influences these properties.[3]

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Compound 1 | -0.2064 | -0.0490 | 0.1574 |

| Compound 2 | -0.2154 | -0.0564 | 0.1590 |

| Compound 3 | -0.2209 | -0.0692 | 0.1517 |

| Compound 4 | -0.2110 | -0.0546 | 0.1564 |

Data sourced from DFT (B3LYP/6-31G(d,p)) calculations on carbazole alkaloids and coumarins isolated from Clausena anisata.[3]

Experimental and Computational Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed, step-by-step protocols for key computational and synthetic procedures.

Protocol for DFT Calculations

This protocol outlines a standard procedure for geometry optimization and electronic property calculation of a 4-oxo-4H-pyran derivative using the Gaussian software package.

-

Structure Preparation: Draw the 2D structure of the desired pyran derivative using a molecule editor (e.g., GaussView, ChemDraw) and generate an initial 3D conformation.

-

Input File Creation: Create a Gaussian input file (.gjf or .com) specifying the calculation parameters. The route section should include keywords such as #p B3LYP/6-311++G(d,p) Opt Freq.

-

B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.

-

Opt: Requests a geometry optimization to find the lowest energy structure.

-

Freq: Requests a frequency calculation to confirm the nature of the stationary point and to compute thermochemical properties.

-

-

Job Submission: Submit the input file to run the Gaussian calculation.

-

Analysis of Results: Upon completion, analyze the output file (.log or .out).

-

Optimization Convergence: Verify that the optimization has converged successfully by checking for the "Optimization completed" message.

-

Vibrational Frequencies: Confirm that there are no imaginary frequencies, which indicates a true local minimum on the potential energy surface.

-

Data Extraction: Extract key data, including the final optimized Cartesian coordinates, bond lengths, bond angles, Mulliken atomic charges, dipole moment, and the energies of the HOMO and LUMO orbitals.

-

Protocol for Molecular Docking

This protocol describes a general workflow for docking a pyran derivative into a protein active site using AutoDock Tools and AutoDock Vina.

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Using AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms to the protein.

-

Compute and assign Gasteiger charges.

-

Save the prepared receptor in the required PDBQT format.

-

-

Ligand Preparation:

-

Generate a 3D structure of the 4-oxo-4H-pyran ligand.

-

Using ADT, assign Gasteiger charges and define the rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Definition:

-

Define a grid box that encompasses the entire binding site of the receptor. The coordinates and dimensions of the box are specified in a configuration file.

-

-

Docking Execution:

-

Run AutoDock Vina from the command line, providing the prepared receptor, ligand, and the configuration file as input.

-

-

Results Analysis:

-

Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

-

Visualize the top-ranked poses within the protein's active site using software like PyMOL or VMD to analyze key intermolecular interactions.

-

Protocol for One-Pot Synthesis of 2-Amino-4H-pyran Derivatives

This is a representative, environmentally benign protocol for the synthesis of functionalized 4H-pyrans.[4]

-

Reagent Mixture: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol).

-

Solvent and Catalyst Addition: Add ethanol (10 mL) as the solvent and a catalytic amount of L-proline (10 mol%). L-proline acts as an efficient and recyclable organocatalyst.

-

Reaction Condition: Reflux the reaction mixture with stirring. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete (typically within 1-2 hours), cool the mixture to room temperature. The solid product will often precipitate out of the solution.

-

Purification: Filter the precipitate and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary. The resulting 2-amino-4H-pyran derivative is typically obtained in good to excellent yields.

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following are generated using the DOT language.

Caption: A typical workflow for theoretical studies on 4-oxo-4H-pyran systems.

Caption: Step-by-step logical process for a typical molecular docking study.

Conclusion and Future Perspectives

Theoretical and computational studies have become an indispensable component of modern research into 4-oxo-4H-pyran systems. Methods like DFT, molecular docking, and MD simulations provide profound insights into the structure, electronics, and biological interactions of these versatile molecules, significantly accelerating the drug discovery and design pipeline. The synergy between in silico prediction and experimental validation allows for a more efficient allocation of resources, focusing synthetic efforts on the most promising candidates.

Future research in this area will likely involve the increasing integration of artificial intelligence and machine learning (AI/ML) to develop predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and biological activity. Furthermore, the development of more accurate and efficient polarizable force fields will enhance the predictive power of MD simulations, allowing for a more realistic modeling of ligand-protein interactions. As computational power continues to grow, these advanced in silico techniques will undoubtedly play an even more critical role in unlocking the full therapeutic potential of the 4-oxo-4H-pyran scaffold.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis, characterization, PXRD studies, and theoretical calculation of the effect of gamma irradiation and antimicrobial studies on novel Pd(II), Cu(II), and Cu(I) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Ethyl 4-oxo-4H-pyran-2-carboxylate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Ethyl 4-oxo-4H-pyran-2-carboxylate and its derivatives as key intermediates in the synthesis of pharmaceuticals. The focus is on the development of anticancer agents, specifically dual EGFR/HER-2 inhibitors, and other bioactive heterocyclic compounds.

Introduction

This compound is a versatile heterocyclic building block in organic synthesis. Its reactive pyran ring and ester functionality allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules with significant biological activity. Derivatives of the 4-oxo-4H-pyran core are integral to the structure of numerous compounds with anti-inflammatory, antimicrobial, and anticancer properties. This document will specifically detail the synthesis of pyrano[3,2-c]quinoline derivatives, which have shown promise as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).

Application: Synthesis of Dual EGFR/HER-2 Inhibitors

Pyrano[3,2-c]quinoline derivatives are a class of compounds that have demonstrated significant potential as anticancer agents by targeting both EGFR and HER-2.[1][2][3] Overexpression of these receptor tyrosine kinases is a hallmark of several cancers, leading to uncontrolled cell proliferation and survival.[4][5][6][7] By inhibiting both receptors, these compounds can offer a more comprehensive blockade of oncogenic signaling pathways.

Signaling Pathway

The EGFR/HER-2 signaling pathway plays a crucial role in cell growth, proliferation, and differentiation.[4][8] Ligand binding to EGFR or overexpression of HER-2 leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways, which ultimately promote cell survival and proliferation.[5][6] The synthesized pyrano[3,2-c]quinoline derivatives act as inhibitors of the kinase domains of EGFR and HER-2, blocking these downstream signaling events and inducing apoptosis in cancer cells.

Caption: EGFR/HER-2 Signaling Pathway Inhibition.

Experimental Protocols

General One-Pot Synthesis of 4H-Pyran Derivatives

This protocol describes a general and efficient one-pot, three-component reaction for the synthesis of various 4H-pyran derivatives.

Reaction Scheme: Aromatic Aldehyde + Malononitrile + β-Ketoester → 4H-Pyran Derivative

Caption: One-Pot Synthesis Workflow.

Materials:

-

Substituted aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Ethyl acetoacetate (or other β-ketoester) (1 mmol)

-

Piperidine (catalytic amount)

-

Ethanol (10 mL)

Procedure:

-

To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol) in ethanol (10 mL).

-

Add a catalytic amount of piperidine (2-3 drops) to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Upon completion, the solid product that precipitates is collected by filtration.

-

Wash the solid with cold ethanol.

-

Recrystallize the product from ethanol to obtain the pure 4H-pyran derivative.

Quantitative Data:

| Entry | Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Piperidine | Ethanol | 2 | 92 |

| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 2.5 | 95 |

| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 1.5 | 94 |

| 4 | 4-Nitrobenzaldehyde | Piperidine | Ethanol | 3 | 90 |

Synthesis of Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates

This protocol details the synthesis of specific pyrano[3,2-c]quinoline derivatives with demonstrated activity against EGFR and HER-2.[3]

Reaction Scheme: 4-hydroxy-2-quinolinone + Ethyl 2-cyano-3-phenylacrylate → Ethyl 2-amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate

Materials:

-

4-hydroxy-2-quinolinone derivatives (1 mmol)

-

Ethyl 2-cyano-3-phenylacrylate derivatives (1 mmol)

-

Potassium carbonate (K₂CO₃) (1.5 mmol)

-

N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

-

In a 50 mL round-bottom flask, dissolve the 4-hydroxy-2-quinolinone derivative (1 mmol) and the ethyl 2-cyano-3-phenylacrylate derivative (1 mmol) in DMF (10 mL).

-

Add potassium carbonate (1.5 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for the time specified in Table 2.

-

Monitor the reaction progress using TLC.

-

After completion, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data for Synthesized Pyrano[3,2-c]quinoline Derivatives:

| Compound | R¹ (in Quinolinone) | R² (in Acrylate) | Time (h) | Yield (%) | IC₅₀ EGFR (nM)[1] | IC₅₀ HER-2 (nM)[1] |

| 3a | H | H | 6 | 85 | 68 | 30 |

| 3f | 6-CH₃ | H | 6 | 88 | 71 | 33 |

| 3c | H | 4-OCH₃ | 5 | 90 | - | - |

| 3g | H | 4-Cl | 8 | 82 | - | - |

Note: IC₅₀ values are for representative compounds from a synthesized series and may not directly correspond to the yields presented from a general procedure.

Synthesis of Bioactive Isoxazoles

This compound derivatives can also serve as precursors for the synthesis of isoxazoles, another class of heterocycles with a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties. The pyran ring can be opened and subsequently cyclized with hydroxylamine to form the isoxazole ring.

General Protocol for Isoxazole Synthesis from 4-Pyrones

Reaction Scheme: Ethyl 5-aroyl-4-pyrone-2-carboxylate + Hydroxylamine → Ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoate

Caption: Isoxazole Synthesis Workflow.

Materials:

-

Ethyl 5-aroyl-4-pyrone-2-carboxylate derivative (1 mmol)

-

Hydroxylamine hydrochloride (1.5 mmol)

-

Potassium hydroxide (or other base)

-

Ethanol

Procedure:

-

Dissolve the ethyl 5-aroyl-4-pyrone-2-carboxylate derivative (1 mmol) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.5 mmol) and a base (e.g., potassium hydroxide) in ethanol.

-

The reaction mixture is typically stirred at a specific temperature (e.g., reflux) for several hours.

-

Monitor the reaction by TLC.

-

After completion, the solvent is evaporated, and the residue is worked up by extraction with an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is dried and concentrated to yield the crude product.

-

Purification is typically performed by column chromatography.

Quantitative Data for Isoxazole Synthesis:

| Entry | Aryl Group | Reaction Time | Yield (%) |

| 1 | Phenyl | 12 h | 67 |

| 2 | 4-Chlorophenyl | 15 h | 55 |

| 3 | 4-Methylphenyl | 10 h | 72 |

Note: The reaction conditions and yields are generalized from literature reports and may require optimization for specific substrates.

Conclusion

This compound and its analogs are valuable and versatile intermediates in pharmaceutical synthesis. The protocols and data presented here demonstrate their utility in constructing complex heterocyclic scaffolds with significant therapeutic potential, particularly in the field of oncology. The straightforward and efficient synthetic routes make these compounds attractive starting materials for drug discovery and development programs. Researchers are encouraged to adapt and optimize these methodologies for the synthesis of novel bioactive molecules.

References

- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. discovery.researcher.life [discovery.researcher.life]